2,2-Dimethyl-1-phenylbutan-1-amine
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Overview
Description
2,2-Dimethyl-1-phenylbutan-1-amine is an organic compound with the molecular formula C12H19N It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate haloalkanes. For instance, the reaction of 2,2-dimethyl-1-phenylbutan-1-ol with ammonia under suitable conditions can yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2,2-Dimethyl-1-phenylbutan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dimethyl-1-phenylbutan-1-amine include:
- 2-Phenylpropan-1-amine
- 2,2-Dimethyl-1-phenylpropan-1-amine
- N-Methyl-2-phenylpropan-1-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3 |
InChI Key |
ISHWNMOVJGMFAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C1=CC=CC=C1)N |
Origin of Product |
United States |
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